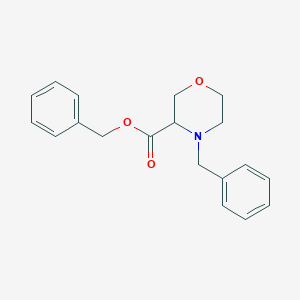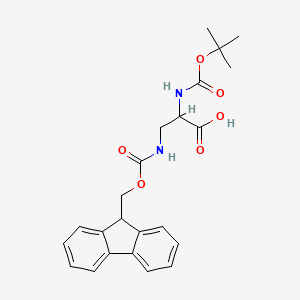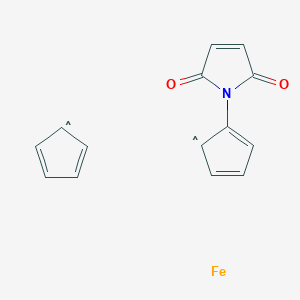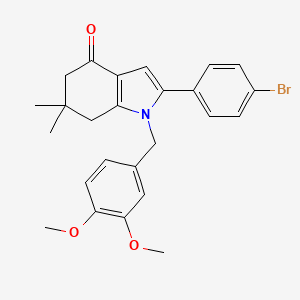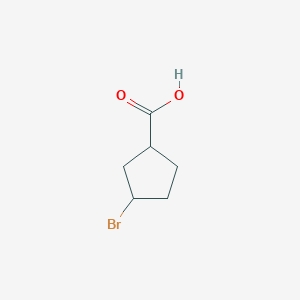
3-Bromo-cyclopentanecarboxylic acid
Overview
Description
3-Bromo-cyclopentanecarboxylic acid is a derivative of cyclopentanecarboxylic acid . Cyclopentanecarboxylic acid is an organic compound with the formula C5H9CO2H . It is a colorless nonvolatile oil .
Synthesis Analysis
Cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid . A ring contraction approach is applied to preparation of cyclopentane derivatives, especially 2,2,5,5-tetra-methylcyclopentanecarboxylic acid from cyclohexane compounds .Molecular Structure Analysis
The molecular formula of cyclopentanecarboxylic acid is C6H10O2 . The IUPAC Standard InChI is InChI=1S/C6H10O2/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H,7,8) .Chemical Reactions Analysis
Carboxylic acids can undergo a variety of reactions. Many carboxylic acid derivatives such as esters, amides, and anhydrides can undergo hydrolysis to form the parent carboxylic acids . Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts .Physical And Chemical Properties Analysis
Cyclopentanecarboxylic acid is a colorless nonvolatile oil . It has a density of 1.0510 g/cm3 . The melting point is -7 °C (19 °F; 266 K) and the boiling point is 212 °C (414 °F; 485 K) . Carboxylic acids exhibit strong hydrogen bonding between molecules. They therefore have high boiling points compared to other substances of comparable molar mass .Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
Cyclopentanecarboxylic acids, including derivatives like "3-Bromo-cyclopentanecarboxylic acid," are widely utilized in the pharmaceutical industry as intermediates. Their utility stems from their behavior in solutions and the regularities of their electrolytic dissociation, which determine the distribution of biopharmaceutically active and inactive forms in their solutions. This characteristic is crucial for the development of new drugs and the improvement of existing pharmaceutical formulations (E. Kvaratskhelia, R. Kvaratskhelia, & R. Kurtanidze, 2013).
Catalytic Cyclization Processes
In catalytic chemistry, derivatives of "this compound" serve as substrates in palladium-catalyzed three-component cyclization processes. These processes lead to the synthesis of complex organic molecules, showcasing the versatility of these compounds in facilitating intricate chemical transformations (Il Yoon & C. Cho, 2015).
Supramolecular Self-Assembly
Research into the crystal structures of cyclopentanecarboxylic acid derivatives has revealed novel patterns of supramolecular self-assembly. These findings have implications for the design of new materials and the understanding of molecular interactions in the solid state, contributing to the fields of materials science and nanotechnology (A. Kălmăn, L. Fábián, G. Argay, G. Bernáth, & Z. Gyarmati, 2002).
Organic Synthesis Methodologies
The compound and its related derivatives are pivotal in developing methodologies for organic synthesis. For example, their use in microwave-assisted cyclization under mildly basic conditions demonstrates their role in innovative synthetic strategies that enhance the efficiency and selectivity of chemical reactions (P. Dao, S. Ho, Ho-Jin Lim, & C. Cho, 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-bromocyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c7-5-2-1-4(3-5)6(8)9/h4-5H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATBCFLVKUVJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501297031 | |
| Record name | 3-Bromocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885953-19-5 | |
| Record name | 3-Bromocyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885953-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromocyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501297031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-cyclopentanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7H-Pyrrolo[2,3-d]pyrimidine-4-yl)methanamine hydrochloride; 97%](/img/structure/B6337118.png)
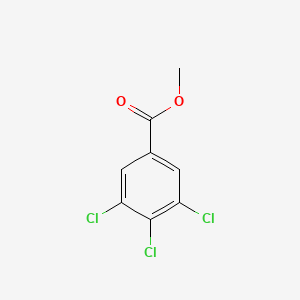
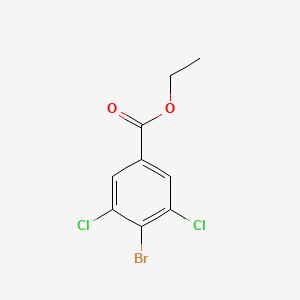




![2-[(Cyclopropylmethyl)ethanimidoyl]phenol](/img/structure/B6337168.png)
![2,3,4,5,10,11-Hexahydro-3,3-dimethyl-11-[4-(1-methylethyl)phenyl]-1-oxo-1H-dibenzo[b,e][1,4]diazepine-7-carboxylic acid](/img/structure/B6337176.png)
